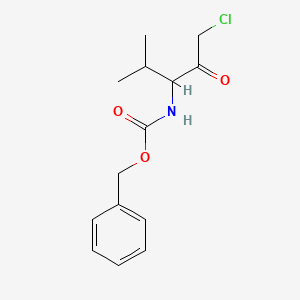
benzyl N-(1-chloro-4-methyl-2-oxopentan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-L-Val-chloromethylketone is a synthetic compound known for its utility in various scientific and industrial applications. It is a chloromethyl ketone derivative of the amino acid valine, which plays a significant role in biochemical research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-L-Val-chloromethylketone can be synthesized through the chloromethylation of L-valine. The reaction typically involves the use of chloromethyl methyl ether (MOMCl) in the presence of a strong base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of Z-L-Val-chloromethylketone involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are employed to meet commercial demands. Purification steps such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Z-L-Val-chloromethylketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl ketone to corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used in substitution reactions.
Major Products Formed:
Oxidation: Z-L-Val-chloromethylketone can be oxidized to Z-L-Val-chloromethylcarboxylic acid.
Reduction: Reduction can yield Z-L-Val-chloromethylamine.
Substitution: Substitution reactions can produce Z-L-Val-chloromethyl esters or amides.
Scientific Research Applications
Z-L-Val-chloromethylketone is widely used in scientific research due to its reactivity and specificity. It is employed in:
Chemistry: As a reagent in organic synthesis and chemical modifications.
Biology: In proteomics and enzyme inhibition studies.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Z-L-Val-chloromethylketone exerts its effects involves the formation of covalent bonds with specific molecular targets. It typically reacts with nucleophilic groups such as thiol groups in proteins, leading to the inhibition of enzyme activity. The compound targets pathways involved in cellular processes, making it useful in studying biological mechanisms and developing therapeutic interventions.
Comparison with Similar Compounds
Z-L-Val-chloromethylketone is unique due to its specific structure and reactivity. Similar compounds include:
Z-L-Val-ethanoyl chloride: Another chloromethyl ketone derivative with different reactivity.
Z-L-Val-aminomethylketone: A related compound with an amino group instead of a chloromethyl group.
Z-L-Val-oxomethylketone: A variant with an oxo group replacing the chloromethyl group.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of Z-L-Val-chloromethylketone.
Properties
IUPAC Name |
benzyl N-(1-chloro-4-methyl-2-oxopentan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-10(2)13(12(17)8-15)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWKTTVMLUYLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














